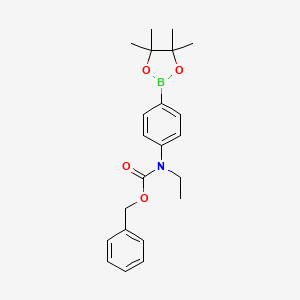

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of benzyl ethyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl bromide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 1-Benzylpyrazole-4-boronic acid pinacol ester

Uniqueness

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that belongs to a class of boron-containing organic compounds. Its unique structure features a dioxaborolane moiety which has been associated with various biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's chemical formula is C24H31BN2O, and it is characterized by the presence of a benzyl group, an ethyl carbamate moiety, and a tetramethyl-substituted dioxaborolane. The structural representation is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom in the dioxaborolane ring. Boron compounds have been noted for their roles in enzyme inhibition and modulation of cellular signaling pathways.

Antitumor Activity

Research indicates that compounds containing boron can exhibit significant antitumor properties. A study demonstrated that similar dioxaborolane derivatives showed effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms. The IC50 values for related compounds were reported in the low micromolar range (e.g., 1.69 μM for certain derivatives) .

Inhibition of Protein Interactions

The compound has been evaluated for its ability to inhibit protein-protein interactions critical in cancer progression. For instance, analogs of this compound have been shown to disrupt the PD-1/PD-L1 complex, which is pivotal in immune evasion by tumors. The inhibitory activity was comparable to established inhibitors with IC50 values around 3.78 nM .

Enzyme Inhibition

Boron-containing compounds are known to interact with enzymes such as serine proteases and kinases. The dioxaborolane moiety may facilitate binding to active sites due to its electrophilic nature. This interaction can lead to the inhibition of enzymatic activity crucial for cancer cell survival and proliferation.

Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several dioxaborolane derivatives and assessed their anticancer activities against various cell lines. The results showed that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .

Study 2: Immune Modulation

Another investigation focused on the immune-modulating effects of this compound analogs. The study revealed that these compounds could enhance T-cell activation while inhibiting regulatory T-cell functions, thereby promoting an antitumor immune response .

Data Summary

Properties

IUPAC Name |

benzyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BNO4/c1-6-24(20(25)26-16-17-10-8-7-9-11-17)19-14-12-18(13-15-19)23-27-21(2,3)22(4,5)28-23/h7-15H,6,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDJZPADPSIBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.